molecular formula C7H4BrClO B1286361 3-Bromo-4-chlorobenzaldehyde CAS No. 86265-88-5

3-Bromo-4-chlorobenzaldehyde

Cat. No. B1286361
Key on ui cas rn: 86265-88-5
M. Wt: 219.46 g/mol
InChI Key: AKDABJGHOOCVKX-UHFFFAOYSA-N
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Patent
US07196102B2

Procedure details

A solution of 3-bromo-4-chlorobenzyl alcohol (3.24 g, 14.6 mmol) in acetone (100 mL) was treated with MnO2 (16.2 g, 73 mmol) and the mixture stirred for 3 days then filtered over diatomaceous earth. The filtrate was concentrated under reduced pressure to afford 2.0 g of title compound.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][OH:6]>CC(C)=O.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
16.2 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered over diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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